molecular formula C6H12ClNO4S2 B2783012 (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride CAS No. 1909313-49-0

(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride

Cat. No.: B2783012
CAS No.: 1909313-49-0
M. Wt: 261.74
InChI Key: XLTLUHCBFIGCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H12ClNO4S2 and a molecular weight of 261.75 g/mol It is a derivative of pyrrolidine, featuring two methanesulfonyl groups attached to the nitrogen and carbon atoms of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological targets.

    Biological Studies: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The methanesulfonyl groups can form covalent bonds with amino acids in proteins, leading to the inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This dual functionality makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

(1-methylsulfonylpyrrolidin-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-3-2-6(4-8)5-14(7,11)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTLUHCBFIGCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.